Higher Boiling Point and Lower Vapor Pressure vs. Diethyl Acetal for Enhanced Thermal Stability
The target compound exhibits a significantly higher boiling point (191.00 °C) and lower vapor pressure (0.556 mmHg at 25 °C) compared to the widely used flavoring agent acetaldehyde diethyl acetal (FL 06.001), which has a boiling point of approximately 103 °C and a vapor pressure of ~20 mmHg at 25 °C [1]. This 1.9-fold higher boiling point translates to reduced volatility losses during high-temperature food processing (e.g., baking, extrusion), offering superior thermal process stability [1].
~36-fold lower vapor pressure
| Evidence Dimension | Volatility (Boiling Point & Vapor Pressure) |
|---|---|
| Target Compound Data | Boiling Point: 191.00 °C; Vapor Pressure: 0.556 mmHg at 25 °C [1] |
| Comparator Or Baseline | Acetaldehyde diethyl acetal (CAS 105-57-7). Boiling Point: ~103 °C; Vapor Pressure: ~20 mmHg at 25 °C |
| Quantified Difference | +88 °C higher boiling point; ~36-fold lower vapor pressure |
| Conditions | Estimated physicochemical properties at standard atmospheric pressure. |
Why This Matters
Lower volatility minimizes flavor loss during manufacturing and extends shelf life in thermally processed products, reducing formulation costs.
- [1] The Good Scents Company. acetaldehyde isoamyl isobutyl acetal (CAS 75048-15-6). Product Datasheet. View Source
